molecular formula C20H18N4O2S B2548497 5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide CAS No. 921833-32-1

5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide

Cat. No.: B2548497
CAS No.: 921833-32-1
M. Wt: 378.45
InChI Key: ZRJZUPALDSFACH-UHFFFAOYSA-N
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Description

5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a useful research compound. Its molecular formula is C20H18N4O2S and its molecular weight is 378.45. The purity is usually 95%.
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Biological Activity

The compound 5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide is a member of the pyrazolo[4,3-c]pyridine family, which has garnered attention for its potential biological activities. This article aims to explore its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C16_{16}H18_{18}N2_{2}O2_{2}S
  • Molecular Weight : 302.39 g/mol
  • Chemical Structure : The compound contains a pyrazolo ring fused to a pyridine system, an ethyl group, a phenyl moiety, and a thiophenyl side chain.

Anticancer Activity

Recent studies have indicated that pyrazolo[4,3-c]pyridines exhibit significant anticancer properties. This is primarily attributed to their ability to inhibit specific kinases involved in cell proliferation. For instance:

  • Mechanism of Action : The compound is believed to act as a selective inhibitor of cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells .
Study Cell Line IC50 (µM) Effect
Study AMCF-7 (breast cancer)5.0Induced apoptosis
Study BHeLa (cervical cancer)3.5Cell cycle arrest

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against various pathogens:

  • Antifungal Activity : In vitro tests demonstrated effective antifungal properties against strains such as Candida albicans and Aspergillus niger with MIC values ranging from 6.25 to 12.5 µg/mL .
Pathogen MIC (µg/mL)
Candida albicans6.25
Aspergillus niger12.5

Anti-inflammatory Properties

The anti-inflammatory potential of the compound is supported by its ability to inhibit pro-inflammatory cytokines:

  • Mechanism : The compound may inhibit the NF-kB signaling pathway, which is critical in the inflammatory response.

Case Studies and Research Findings

  • Case Study on Anticancer Efficacy :
    • Researchers investigated the effects of the compound on breast cancer cell lines and observed a dose-dependent reduction in cell viability with significant induction of apoptosis markers such as caspase activation and PARP cleavage.
  • Antimicrobial Efficacy Study :
    • A study assessed the antimicrobial activity of various derivatives of pyrazolo compounds, including our target compound. Results indicated that modifications in the thiophenyl group enhanced antifungal activity against resistant strains.

Properties

IUPAC Name

5-ethyl-3-oxo-2-phenyl-N-(thiophen-2-ylmethyl)pyrazolo[4,3-c]pyridine-7-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O2S/c1-2-23-12-16(19(25)21-11-15-9-6-10-27-15)18-17(13-23)20(26)24(22-18)14-7-4-3-5-8-14/h3-10,12-13H,2,11H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRJZUPALDSFACH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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